Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-
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Overview
Description
Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- is an organic compound with the molecular formula C5H14N2O3S. It is characterized by the presence of both primary and secondary amine groups, as well as a sulfonic acid group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[(3-aminopropyl)amino]- typically involves the reaction of 3-aminopropylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{H}_2\text{N}(\text{CH}_2)_3\text{NH}_2 + \text{HO}_3\text{S}(\text{CH}_2)_2\text{OH} \rightarrow \text{H}_2\text{N}(\text{CH}_2)_3\text{NH}(\text{CH}_2)_2\text{SO}_3\text{H} ]
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-[(3-aminopropyl)amino]- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amine groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[(3-aminopropyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-morpholino)ethanesulfonic acid
- N-(2-Hydroxyethyl)piperazine-N’-ethanesulfonic acid
Uniqueness
Ethanesulfonic acid, 2-[(3-aminopropyl)amino]- is unique due to its specific combination of amine and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58210-12-1 |
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Molecular Formula |
C5H14N2O3S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(3-aminopropylamino)ethanesulfonic acid |
InChI |
InChI=1S/C5H14N2O3S/c6-2-1-3-7-4-5-11(8,9)10/h7H,1-6H2,(H,8,9,10) |
InChI Key |
FNVNVQAFYMEIES-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCS(=O)(=O)O |
Origin of Product |
United States |
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